5'-Fluoroindirubinoxime vs. Indirubin: Target Shift from CDK/GSK-3β to FLT3 with 33,000-Fold Differential
The unmodified parent compound indirubin exhibits its primary kinase inhibitory activity against CDKs (IC50 ~5 μM) and GSK-3β (IC50 ~0.6 μM) with no appreciable FLT3 activity [1]. In contrast, 5'-fluoroindirubinoxime demonstrates potent and selective inhibition of FLT3 with an IC50 of 15 nM [2]. This represents a >33,000-fold increase in FLT3-directed potency relative to the parent compound's primary activity profile and reflects a fundamental target shift resulting from 5'-fluoro and 3'-oxime substitution. The comparative data demonstrate that 5'-FIO is not simply a more potent analog but a functionally distinct chemical probe with altered target engagement.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM against FLT3 |
| Comparator Or Baseline | Indirubin: IC50 ~5 μM against CDKs, IC50 ~0.6 μM against GSK-3β |
| Quantified Difference | >33,000-fold selectivity shift from CDK/GSK-3β inhibition to FLT3 inhibition |
| Conditions | In vitro kinase assays; FLT3 assay per Choi et al. 2010; CDK and GSK-3β assays per Leclerc et al. 2001 |
Why This Matters
This differential establishes 5'-FIO as a functionally distinct chemical probe for FLT3-targeted studies rather than a general kinase inhibitor, enabling experimental designs that cannot be achieved with the parent indirubin scaffold.
- [1] Leclerc, S., Garnier, M., Hoessel, R., Marko, D., Bibb, J. A., Snyder, G. L., ... & Meijer, L. (2001). Indirubins inhibit glycogen synthase kinase-3β and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. Journal of Biological Chemistry, 276(1), 251-260. View Source
- [2] Choi, S. J., Moon, M. J., Lee, S. D., Choi, S. U., Han, S. Y., & Kim, Y. C. (2010). Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells. Bioorganic & Medicinal Chemistry Letters, 20(6), 2033-2037. View Source
